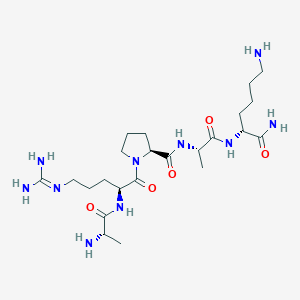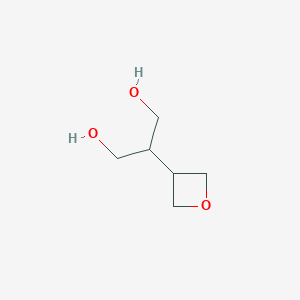
4-(Difluoromethyl)quinuclidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)quinuclidine is a bicyclic compound featuring a quinuclidine core with a difluoromethyl group attached at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)quinuclidine typically involves the introduction of the difluoromethyl group into the quinuclidine structure. One common method is the reaction of quinuclidine with difluoromethylating agents under specific conditions. For instance, the use of Selectfluor as a difluoromethylating reagent has been reported to be effective .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and isolation to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)quinuclidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the quinuclidine core.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized quinuclidine derivatives .
Applications De Recherche Scientifique
4-(Difluoromethyl)quinuclidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)quinuclidine involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed effects .
Comparaison Avec Des Composés Similaires
Quinuclidine: A bicyclic compound with a similar core structure but without the difluoromethyl group.
Quinolizidine: Another bicyclic compound with structural similarities to quinuclidine.
Pyrrolizidine: A related bicyclic compound with a different nitrogen atom arrangement.
Uniqueness: 4-(Difluoromethyl)quinuclidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s stability, lipophilicity, and metabolic profile, making it a valuable molecule for various applications .
Propriétés
Formule moléculaire |
C8H13F2N |
|---|---|
Poids moléculaire |
161.19 g/mol |
Nom IUPAC |
4-(difluoromethyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13F2N/c9-7(10)8-1-4-11(5-2-8)6-3-8/h7H,1-6H2 |
Clé InChI |
DPACWOQGJJCHSY-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1(CC2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


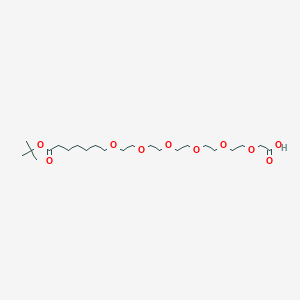
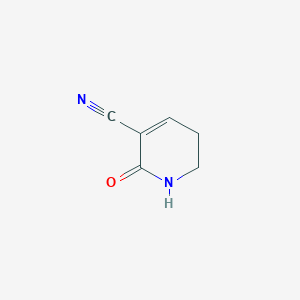
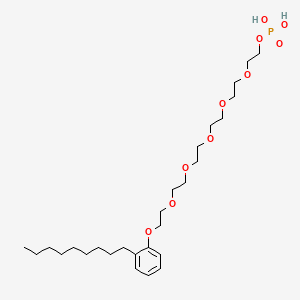
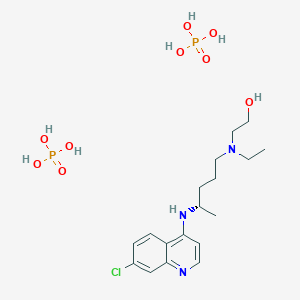
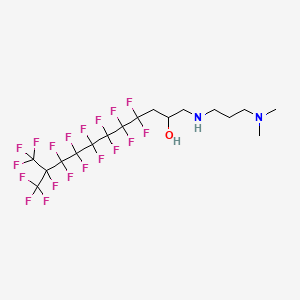
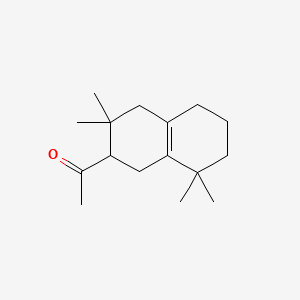
![7-Fluoro-1H-benzo[d]imidazol-5-ol](/img/structure/B12838878.png)

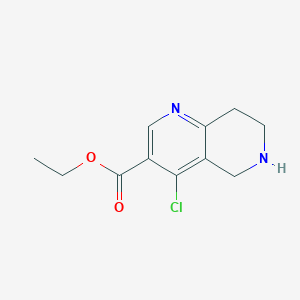
![N1-{4-[3,5-di(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide](/img/structure/B12838890.png)


